molecular formula C15H14N4O4S B255280 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea

1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea

Cat. No. B255280
M. Wt: 346.4 g/mol
InChI Key: FNHJVQPPFJADLY-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea, also known as MNOP-T, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects
1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been reported to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea has been shown to reduce the levels of reactive oxygen species, which are known to play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea has also been shown to exhibit low toxicity towards normal cells, making it a potential candidate for further preclinical and clinical studies.
One limitation of 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea is its poor solubility in water, which can limit its use in certain experiments. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea in vivo.

Future Directions

There are several potential future directions for research on 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea. One area of interest is the development of 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea as a combination therapy with other anticancer agents.
In conclusion, 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea involves the reaction of 3-methoxy-5-nitro-4-oxocyclohexa-2,5-diene-1-carboxaldehyde with phenylthiourea in the presence of a base. The resulting product is then treated with formaldehyde and ammonium chloride to obtain 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea.

Scientific Research Applications

1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea against various cancer cell lines, including lung, breast, and colon cancer cells. 1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea

InChI

InChI=1S/C15H14N4O4S/c1-23-13-8-10(7-12(14(13)20)19(21)22)9-16-18-15(24)17-11-5-3-2-4-6-11/h2-9,16H,1H3,(H2,17,18,24)/b10-9-

InChI Key

FNHJVQPPFJADLY-KTKRTIGZSA-N

Isomeric SMILES

COC1=C/C(=C\NNC(=S)NC2=CC=CC=C2)/C=C(C1=O)[N+](=O)[O-]

SMILES

COC1=CC(=CNNC(=S)NC2=CC=CC=C2)C=C(C1=O)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CNNC(=S)NC2=CC=CC=C2)C=C(C1=O)[N+](=O)[O-]

Origin of Product

United States

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